

2-Bromo-5-methylpyridin-4-amine reactivity profile

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Compound of Interest

Compound Name: 2-Bromo-5-methylpyridin-4-amine

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An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-5-methylpyridin-4-amine

Introduction

2-Bromo-5-methylpyridin-4-amine is a substituted pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and functional materials. Its structure incorporates several key reactive sites: a bromine atom at the 2-position, an amino group at the 4-position, and a methyl group at the 5-position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen, combined with the specific substitution pattern, imparts a distinct reactivity profile to the molecule. This guide provides a comprehensive overview of the reactivity of **2-Bromo-5-methylpyridin-4-amine**, focusing on its participation in cross-coupling reactions, reactions involving the exocyclic amine, and its susceptibility to nucleophilic substitution.

Core Reactivity Profile

The reactivity of **2-Bromo-5-methylpyridin-4-amine** is primarily centered around the C2-Br bond and the C4-NH2 group. The bromine atom is a good leaving group, making the C2 position susceptible to a variety of palladium-catalyzed cross-coupling reactions. The amino group, on the other hand, can undergo typical reactions of primary aromatic amines, such as acylation and alkylation.

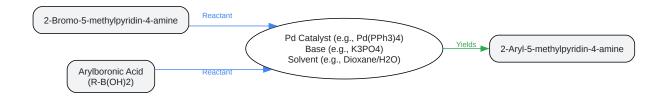
Palladium-Catalyzed Cross-Coupling Reactions



The bromine atom at the 2-position of the pyridine ring is highly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of new carbon-carbon and carbon-nitrogen bonds.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with a halide. **2-Bromo-5-methylpyridin-4-amine** can be effectively coupled with various aryl- and heteroarylboronic acids or their esters to generate a diverse range of biaryl and heterobiaryl structures. These reactions are typically catalyzed by a palladium(0) complex in the presence of a base.[1][2][3]



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Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[4]

A mixture of **2-Bromo-5-methylpyridin-4-amine** (1.0 equiv.), the corresponding arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (2-5 mol%), and a base like potassium phosphate (K3PO4) or potassium carbonate (K2CO3) (2.0-3.0 equiv.) is prepared in a suitable solvent system, often a mixture of 1,4-dioxane and water. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude



product is then purified by column chromatography on silica gel to afford the desired 2-aryl-5-methylpyridin-4-amine.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

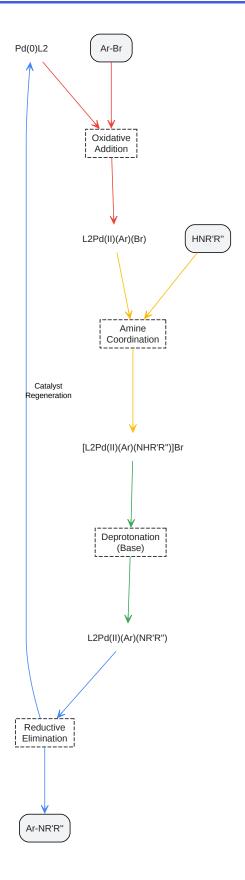
Arylboronic Acid	Catalyst	Base	Solvent	Temp. (°C)	Yield (%)
Phenylboro nic acid	Pd(PPh3)4	K2CO3	Dioxane/H2 O	90	85-95
4- Methoxyphen ylboronic acid	Pd(dppf)Cl2	Na2CO3	DME/H2O	85	80-90
3- Thienylboroni c acid	Pd(PPh3)4	K3PO4	Toluene/EtO H/H2O	100	75-85

| 4-Fluorophenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Dioxane/H2O | 100 | 88-98 |

2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This reaction allows for the coupling of **2-Bromo-5-methylpyridin-4-amine** with a wide variety of primary and secondary amines to produce 2-amino-substituted pyridine derivatives. The choice of palladium precursor, ligand, and base is crucial for the success of this transformation.[7][8]





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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.



Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a reaction vessel, **2-Bromo-5-methylpyridin-4-amine** (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precursor such as Pd(OAc)2 or Pd2(dba)3 (1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP) (1-10 mol%), and a strong base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS) (1.5-2.5 equiv.) are combined in an anhydrous, aprotic solvent (e.g., toluene or dioxane). The vessel is sealed, and the mixture is heated under an inert atmosphere at 80-120 °C until the reaction is complete. After cooling, the reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography or crystallization to yield the N-substituted 2-amino-5-methylpyridine derivative.

Table 2: Representative Buchwald-Hartwig Amination Reactions

Amine	Catalyst/Lig and	Base	Solvent	Temp. (°C)	Yield (%)
Morpholine	Pd(OAc)2/B INAP	NaOtBu	Toluene	100	80-90
Aniline	Pd2(dba)3/Xa ntphos	Cs2CO3	Dioxane	110	75-85
Benzylamine	Pd(OAc)2/Ru Phos	K3PO4	t-BuOH	90	70-80

| Diethylamine | PdCl2(dppf) | LiHMDS | THF | 80 | 65-75 |

3. Other Cross-Coupling Reactions

While Suzuki and Buchwald-Hartwig reactions are the most common, the C2-Br bond can also participate in other palladium-catalyzed transformations such as:

- Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
- Heck Coupling: For the formation of C-C double bonds with alkenes.



• Stille Coupling: For the formation of C-C bonds with organostannanes.

Reactions of the Amino Group

The primary amino group at the C4 position exhibits reactivity characteristic of aromatic amines.

1. N-Acetylation

The amino group can be readily acylated, for instance, by reaction with acetic anhydride to form the corresponding acetamide. This is often done to protect the amino group or to modify the electronic properties of the molecule.

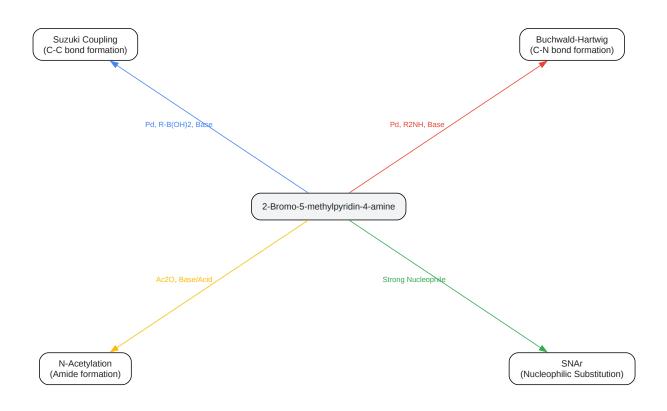
Experimental Protocol: N-Acetylation[4]

2-Bromo-5-methylpyridin-4-amine (1.0 equiv.) is dissolved in a suitable solvent such as acetonitrile or dichloromethane. Acetic anhydride (1.2-1.5 equiv.) is added, followed by a catalytic amount of a strong acid like sulfuric acid, or a base such as pyridine or triethylamine. The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 60 °C) for a few hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is carefully quenched with water or a saturated sodium bicarbonate solution. The product may precipitate and can be collected by filtration, or it can be extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, which activates positions 2, 4, and 6 towards nucleophilic attack.[9] The presence of a good leaving group (Br) at the 2-position makes this site particularly susceptible to SNAr reactions, especially with strong nucleophiles like alkoxides or thiolates under forcing conditions. The reaction proceeds through a Meisenheimer-like intermediate.





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Caption: Overview of the main reaction pathways for the title compound.

Conclusion

2-Bromo-5-methylpyridin-4-amine possesses a rich and versatile reactivity profile, making it a valuable intermediate in synthetic organic chemistry. The C2-bromo substituent is the primary handle for introducing molecular diversity through a variety of well-established palladium-



catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings. Concurrently, the C4-amino group offers a site for further functionalization or protection via standard amine chemistry. This dual reactivity allows for the strategic and sequential construction of complex molecular architectures, underscoring its importance for researchers in drug discovery and materials science.

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